4-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid
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Description
This compound is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring by proton quantum tunneling . Other methods include the use of hypervalent iodine reagents, ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis, and reactions of calcium carbide with salicylaldehyde p -tosylhydrazones or 2-hydroxyacetophenone p -tosylhydrazones .Molecular Structure Analysis
The molecular formula of this compound is C19H12N2O4. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions . For example, they can undergo a [1,2]-iodine shift, a C-O ring-closure step, and a C-C bond-formation that installs the ketone functionality into the new ring .Mechanism of Action
Target of Action
Similar benzofuran compounds have been found to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
Benzofuran compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, resulting in various biological effects .
Biochemical Pathways
Benzofuran compounds are known to influence a variety of biochemical pathways due to their diverse biological activities . For instance, some benzofuran derivatives have been found to inhibit key enzymes in the biosynthesis of cholesterol and fatty acids .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Benzofuran compounds have been reported to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzofuran compounds .
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Properties
IUPAC Name |
4-[[(Z)-3-(1-benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c20-11-14(10-16-9-13-3-1-2-4-17(13)25-16)18(22)21-15-7-5-12(6-8-15)19(23)24/h1-10H,(H,21,22)(H,23,24)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMPFQOJDXTVDN-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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